BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Molecular property profiling Drug-likeness assessment Ester prodrug design

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 579443-39-3) is a synthetic small molecule integrating a benzothiazole–chromone fused heterocyclic core with a cyclopentylpropanoate ester at the 7‑position. The compound belongs to the benzothiazole‑clubbed chromone class, a scaffold extensively explored for kinase inhibition, anticancer, and anti‑inflammatory applications.

Molecular Formula C24H21NO4S
Molecular Weight 419.5
CAS No. 579443-39-3
Cat. No. B2614997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
CAS579443-39-3
Molecular FormulaC24H21NO4S
Molecular Weight419.5
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C24H21NO4S/c26-22(12-9-15-5-1-2-6-15)29-16-10-11-17-20(13-16)28-14-18(23(17)27)24-25-19-7-3-4-8-21(19)30-24/h3-4,7-8,10-11,13-15H,1-2,5-6,9,12H2
InChIKeyOBXYPJSHIUIYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 579443-39-3): Structural and Pharmacophoric Baseline for Benzothiazole–Chromone Hybrid Selection


3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate (CAS 579443-39-3) is a synthetic small molecule integrating a benzothiazole–chromone fused heterocyclic core with a cyclopentylpropanoate ester at the 7‑position [1]. The compound belongs to the benzothiazole‑clubbed chromone class, a scaffold extensively explored for kinase inhibition, anticancer, and anti‑inflammatory applications [2]. With a molecular weight of 419.5 g·mol⁻¹ and molecular formula C₂₄H₂₁NO₄S, it possesses physicochemical properties that place it in a favourable drug‑like space distinct from smaller ester analogs [1].

Why Generic Substitution Fails: The Functional Consequences of the 7‑Cyclopentylpropanoate Ester in 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate


Benzothiazole–chromone hybrids cannot be treated as interchangeable commodities. The ester substituent at the chromone 7‑position is a critical determinant of lipophilicity, metabolic stability, and target‑binding kinetics [1]. The simple propanoate ester (CAS 618389‑32‑5, MW 351.4) and the 4‑methoxybenzoate analog (CAS 610759‑42‑7, MW 429.4) differ markedly in size, polarity, and hydrogen‑bonding capacity from the cyclopentylpropanoate moiety [2][3]. In steroid and prodrug chemistry, the cyclopentylpropanoate (cypionate) group is purposefully employed to prolong half‑life and modulate tissue distribution via increased lipophilicity and steric shielding against esterases [4]. Selecting a closely related analog without the cyclopentylpropanoate ester therefore risks altering pharmacokinetic behaviour, target residence time, and in vivo efficacy, even when the benzothiazole–chromone core is conserved.

Quantitative Differentiation Guide for 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate vs. Structural Analogs


Molecular Weight and Size Differentials vs. Simple Propanoate and Benzoate Analogs

At 419.5 g·mol⁻¹, the target compound is 68.1 Da heavier than the simple propanoate ester (351.4 g·mol⁻¹) and 9.9 Da lighter than the 4‑methoxybenzoate analog (429.4 g·mol⁻¹) [1][2][3]. This places the cyclopentylpropanoate ester in an intermediate size window that balances cell permeability (favoured by lower MW) with metabolic stability (favoured by steric bulk). The 8‑methyl‑cyclopentylpropanoate analog (CAS 384353‑82‑6) is heavier still at 433.5 g·mol⁻¹, adding a methyl group that may alter CYP450 susceptibility and planarity of the chromone ring [4].

Molecular property profiling Drug-likeness assessment Ester prodrug design

Lipophilicity Advantage Conferred by the Cyclopentylpropanoate Ester vs. Short-Chain Esters

The cyclopentylpropanoate (cypionate) group is structurally homologous to the long‑acting ester prodrugs testosterone cypionate and estradiol cypionate, which achieve prolonged duration of action through increased logP and steric protection of the ester bond from hydrolytic cleavage [1]. Computational partition coefficient (cLogP) estimates for the target compound are ~5.2, compared to ~3.8 for the unsubstituted propanoate ester, representing a ~1.4 log unit increase [2]. This difference corresponds to approximately 25‑fold greater octanol partitioning, which directly impacts membrane retention, tissue distribution, and metabolic clearance rate [3]. The enhanced lipophilicity is achieved through the cyclopentyl ring, which adds hydrophobic surface area without introducing additional hydrogen‑bond acceptors that would penalise permeability.

Lipophilicity engineering Esterase stability Prodrug design

Class-Level Anticancer Potency: Benzothiazole–Chromone Hybrids as ATR Kinase Inhibitors

In a systematic evaluation of 25 benzothiazole–chromone derivatives for ATR kinase inhibition, three compounds (2c, 7h, 7l) demonstrated sub‑10 µM IC50 values in HCT116 and HeLa cancer cell lines after 72 h incubation [1]. Compound 7l exhibited the most potent antiproliferative activity with IC50 values of 2.527 µM (HCT116) and 2.659 µM (HeLa), while compound 7h showed differential cytotoxicity favouring HeLa cells (IC50 3.995 µM vs. 6.553 µM in HCT116). Target engagement was confirmed by immunoblot analysis showing inhibition of Chk1 phosphorylation at Ser317, a direct readout of ATR kinase pathway blockade, at concentrations of 2–5 µM [1]. Molecular docking revealed binding interactions within the ATR kinase domain comparable to Torin2, a known mTOR/ATR inhibitor. Although the specific target compound (CAS 579443‑39‑3) was not among the 25 tested molecules, it shares the identical benzothiazole‑2‑yl‑chromen‑4‑one core scaffold with compounds 2c, 7h, and 7l, establishing a plausible pharmacophoric basis for ATR‑directed activity [1]. The 7‑cyclopentylpropanoate ester substitution represents a structurally non‑conserved modification relative to the published series, the functional consequence of which remains experimentally undetermined.

ATR kinase inhibition DNA damage response Anticancer drug discovery

Vendor-Supplied Purity and Reproducibility Benchmarking vs. Closest Analogs

Commercially available batches of the target compound are supplied at ≥95% purity (HPLC‑UV), as verified by the manufacturer’s certificate of analysis . This purity specification is consistent with the 8‑methyl analog (CAS 384353‑82‑6), which is also supplied at 95%+ purity, and the simple propanoate ester (CAS 618389‑32‑5), typically offered at ≥95% purity . No significant purity‑based differentiation exists among these analogs; however, the target compound’s purity specification meets the threshold recommended for reproducible dose–response studies in cell‑based assays (>95%) [1].

Chemical purity Procurement quality Reproducibility

Ester Hydrolytic Stability: Cyclopentylpropanoate vs. Short-Chain Esters

The cyclopentylpropanoate ester is known to be more resistant to esterase‑mediated hydrolysis than straight‑chain alkanoate esters, a property leveraged clinically by testosterone cypionate (t½ ~8 days) versus testosterone propionate (t½ ~2 days) [1]. The steric bulk of the cyclopentyl ring impedes nucleophilic attack by serine hydrolases at the ester carbonyl, resulting in a slower hydrolytic cleavage rate. No experimental hydrolysis half‑life data are available for the target compound; however, class‑level inference from structurally analogous cypionate esters predicts a hydrolysis t½ at least 3‑ to 5‑fold longer than the unsubstituted propanoate ester under identical incubation conditions (human plasma, 37 °C, pH 7.4) [1][2].

Esterase stability Hydrolysis half-life Prodrug longevity

Prioritised Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate Based on Quantitative Differentiation


ATR Kinase Inhibitor Screening Libraries Requiring Extended Cellular Exposure

When assembling a focused library for ATR kinase inhibitor discovery, the cyclopentylpropanoate ester provides a built‑in hydrolytic stability advantage over simple propanoate esters. As demonstrated by the class‑matched compounds 2c, 7h, and 7l, the benzothiazole–chromone core engages the ATR kinase domain and inhibits Chk1 phosphorylation at low micromolar concentrations [1]. The slower ester hydrolysis predicted for the target compound reduces the likelihood of premature inactivation during 72‑h cytotoxicity assays, making it a preferred candidate for prolonged‑exposure protocols where prodrug integrity is essential for accurate IC50 determination [2].

Comparative Lipophilicity‑Activity Relationship (LipAR) Studies Across Ester Series

The target compound occupies a strategically valuable cLogP window (~5.2) that bridges the lower‑lipophilicity propanoate ester (~3.8) and the higher‑lipophilicity 4‑methoxybenzoate ester (~5.8) [1][2]. This makes it an indispensable member of a systematic LipAR panel, enabling researchers to dissect the contribution of ester‑mediated lipophilicity to membrane permeability, non‑specific protein binding, and intracellular accumulation—independent of variations in the benzothiazole–chromone pharmacophore. The availability of all three analogs from commercial sources at ≥95% purity supports head‑to‑head comparative studies .

Prodrug Design and Pharmacokinetic Optimisation Studies

The cyclopentylpropanoate (cypionate) motif is clinically validated as a pharmacokinetic enhancer, prolonging the systemic exposure of testosterone and estradiol by 3‑ to 5‑fold compared to short‑chain esters [1]. For research programs aiming to improve the in vivo half‑life of benzothiazole–chromone hits, the target compound serves as both a direct probe of esterase‑mediated hydrolysis and a synthetic intermediate for generating the free 7‑hydroxy‑chromone parent. Comparative stability assays in human plasma or liver S9 fractions can quantify the exact hydrolytic advantage over the propanoate analog, informing go/no‑go decisions for in vivo progression [2].

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.